
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone is a β-hydroxy ketone derivative. This compound has garnered attention due to its potential neuroprotective properties, particularly in the context of Alzheimer’s disease . It is known for its ability to inhibit cholinesterases and exhibit antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone can be synthesized via a stereoselective aldol reaction. This involves the reaction of ketones with aryl aldehydes in the presence of glucosamine-derived prolinamide catalysts . The reaction is typically carried out under solvent-free conditions to achieve high diastereoselectivity and enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol reaction process. This would require optimization of reaction conditions to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces substituted nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone has several scientific research applications:
Chemistry: Used in the study of stereoselective aldol reactions and as a model compound for β-hydroxy ketones.
Biology: Investigated for its neuroprotective properties, particularly in Alzheimer’s disease models.
Industry: Could be used in the synthesis of other complex organic molecules due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone involves:
Cholinesterase Inhibition: The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone: Another β-hydroxy ketone derivative with similar neuroprotective properties.
2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone: Known for its cholinesterase inhibitory activity.
Uniqueness
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Its combination of cholinesterase inhibition and antioxidant properties makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-[hydroxy-(2-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-7-3-5-9(11)12(15)8-4-1-2-6-10(8)13(16)17/h1-2,4,6,9,12,15H,3,5,7H2 |
InChI-Schlüssel |
JOELUJCLBZDDSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C(C2=CC=CC=C2[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
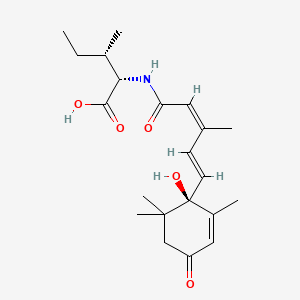
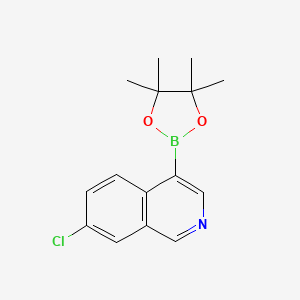
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
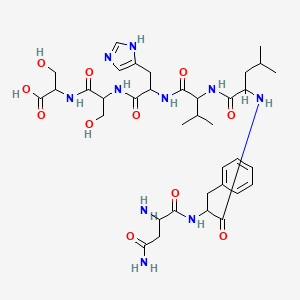
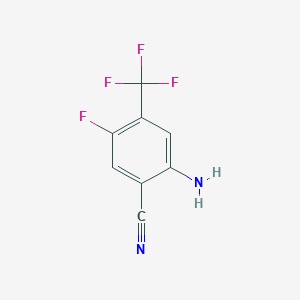
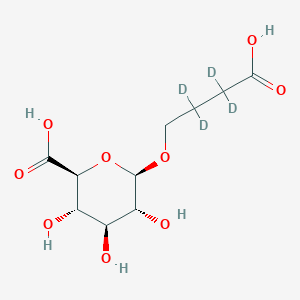

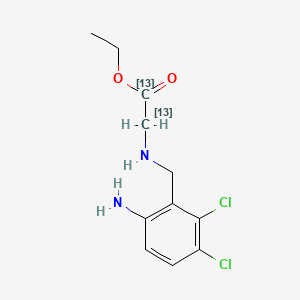

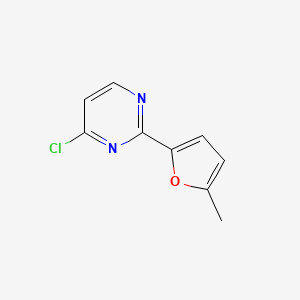


![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
